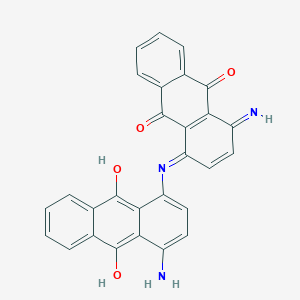

Bis(4-amino-1-anthraquinonyl)amine

Description

Foundational Aspects of Anthraquinone (B42736) Derivatives in Chemical Research

Anthraquinone, a polycyclic aromatic organic compound with the formula C₁₄H₈O₂, forms the structural backbone of a vast class of derivatives. researchgate.net The introduction of various functional groups onto the anthraquinone core gives rise to a wide array of compounds with diverse properties. wikipedia.org Electron-donating groups, such as amino (-NH₂) or hydroxyl (-OH) groups, are particularly significant as they can produce vibrant colors ranging from red to blue. wikipedia.org This has made anthraquinone derivatives some of the most important synthetic dyes, valued for their excellent light fastness. wikipedia.org

The synthesis of most anthraquinone dyes begins with the sulfonation or nitration of anthraquinone, followed by the substitution of these groups with amines, alkylamines, or other functionalities. wikipedia.org This versatility in synthesis allows for the fine-tuning of the chemical and physical properties of the resulting derivatives, making them suitable for a range of applications beyond textiles, including as pigments and for in-depth spectroscopic and electrochemical studies. nih.govgoogle.com

The Significance of 4,4'-Diamino-1,1'-iminodianthraquinone within Advanced Anthraquinone Systems

4,4'-Diamino-1,1'-iminodianthraquinone, also known as 4,4'-diamino-1,1'-anthrimide, is a more complex structure derived from the basic anthraquinone framework. It consists of two 1-aminoanthraquinone (B167232) units linked by an imino (-NH-) bridge at the 1 and 1' positions, with additional amino groups at the 4 and 4' positions. This extended conjugated system and the presence of multiple amino groups impart unique characteristics to the molecule.

The significance of such advanced anthraquinone systems lies in their potential for creating highly stable and specialized dyes and pigments. The intramolecular hydrogen bonding and the rigid, planar structure contribute to their stability. Furthermore, the presence of multiple amino groups can influence the compound's electrochemical behavior, making it a subject of interest in materials science for potential applications in organic electronics.

Historical Trajectories and Milestones in the Academic Investigation of the Compound

The academic investigation of 4,4'-diamino-1,1'-dianthrimides is closely tied to the broader history of anthraquinone dye development. The journey began with the isolation of natural dyes like alizarin (B75676) from the madder plant in the 19th century. wikipedia.org The first synthetic dye, mauveine, was discovered by William Henry Perkin in 1856, sparking a revolution in the chemical industry and leading to the large-scale production of synthetic colorants. researchgate.netararatrugs.com

The synthesis of anthraquinone derivatives gained momentum with the development of industrial processes for producing anthraquinone itself. A key milestone in the synthesis of dianthrimides was the application of the Ullmann condensation reaction, which involves the copper-catalyzed coupling of an aminoanthraquinone with a haloanthraquinone. google.com A patent filed in the early 1980s describes two primary methods for producing 4,4'-diamino-1,1'-dianthrimides. The first involves the condensation of a 1-chloroanthraquinone (B52148) with a 1-aminoanthraquinone, followed by nitration and reduction. The second, and more direct, method involves the oxidative coupling of a mixture of a 1,4-diaminoanthraquinone (B121737) and a 1-aminoanthraquinone in sulfuric acid, followed by reduction. google.com This development provided a more streamlined pathway to these complex dye molecules.

Interactive Data Tables

Below are tables summarizing key information about the compounds discussed in this article.

Table 1: Physicochemical Properties of 4,4'-Diamino-1,1'-iminodianthraquinone

| Property | Value |

| Molecular Formula | C₂₈H₁₇N₃O₄ |

| Molar Mass | 459.45 g/mol |

| Appearance | Data not available |

| Density (estimate) | 1.3104 g/cm³ |

| Boiling Point (estimate) | 564.64 °C |

| Refractive Index (estimate) | 1.8080 |

Table 2: Key Synthetic Precursors

| Compound Name | CAS Number | Molecular Formula | Use in Synthesis |

| 1-Aminoanthraquinone | 82-45-1 | C₁₄H₉NO₂ | Starting material for dianthrimide synthesis google.com |

| 1,4-Diaminoanthraquinone | 128-95-0 | C₁₄H₁₀N₂O₂ | Starting material for dianthrimide synthesis google.com |

| 1-Chloroanthraquinone | 82-44-0 | C₁₄H₇ClO₂ | Precursor in Ullmann condensation google.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-amino-9,10-dihydroxyanthracen-1-yl)imino-4-iminoanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H17N3O4/c29-17-9-11-19(23-21(17)25(32)13-5-1-3-7-15(13)27(23)34)31-20-12-10-18(30)22-24(20)28(35)16-8-4-2-6-14(16)26(22)33/h1-12,29,33,35H,30H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNVLAFSMZBOKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C(=CC=C(C3=C2O)N=C4C=CC(=N)C5=C4C(=O)C6=CC=CC=C6C5=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059585 | |

| Record name | 9,10-Anthracenedione, 1,1'-iminobis[4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128-87-0 | |

| Record name | Bis(4-amino-1-anthraquinonyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7227 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1,1'-iminobis[4-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1,1'-iminobis[4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-diamino-1,1'-iminodianthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(4-AMINO-1-ANTHRAQUINONYL)AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JL1ME3L44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Mechanism Elucidation for 4,4 Diamino 1,1 Iminodianthraquinone

Established Synthetic Pathways for 4,4'-Diamino-1,1'-iminodianthraquinone

The preparation of 4,4'-diamino-1,1'-iminodianthraquinone and its precursors can be achieved through various synthetic routes. These pathways often involve multi-step processes, including condensation, nitration, reduction, and desulfonation reactions, each with its own set of advantages and challenges.

Strategic Nitration and Subsequent Reduction of Dianthrimide Intermediates

One of the primary methods for the synthesis of 4,4'-diamino-1,1'-dianthrimides involves the nitration of an unsubstituted dianthrimide intermediate, followed by the reduction of the resulting dinitro compound. google.com This classical approach allows for the precise introduction of amino groups at the 4 and 4' positions of the dianthrimide core.

The initial dianthrimide is typically synthesized via an Ullmann condensation reaction. This involves the copper-catalyzed coupling of a 1-chloroanthraquinone (B52148) with a 1-aminoanthraquinone (B167232). google.com Once the dianthrimide is formed, it is subjected to nitration. A common nitrating agent for this transformation is a mixture of nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, must be carefully controlled to achieve the desired dinitration and avoid side reactions. For instance, the nitration of dianthrimide can be carried out in borosulfuric acid. google.com

Following nitration, the 4,4'-dinitro-1,1'-dianthrimide is reduced to the corresponding 4,4'-diamino-1,1'-dianthrimide. google.com Various reducing agents can be employed for this step, with common choices including sodium sulfide (B99878) or other sulfur-based reagents. The choice of reducing agent and reaction conditions can influence the yield and purity of the final product.

A general representation of this synthetic pathway is as follows:

Dianthrimide Formation (Ullmann Condensation): 1-chloroanthraquinone + 1-aminoanthraquinone → 1,1'-dianthrimide

Nitration: 1,1'-dianthrimide + HNO₃/H₂SO₄ → 4,4'-dinitro-1,1'-dianthrimide

Reduction: 4,4'-dinitro-1,1'-dianthrimide + Reducing Agent → 4,4'-diamino-1,1'-dianthrimide

The following table summarizes typical conditions for the nitration of aromatic compounds, which can be adapted for dianthrimide intermediates.

| Parameter | Condition |

| Nitrating Agent | Mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) |

| Temperature | Often kept low (e.g., 0-10 °C) to control the reaction rate and prevent over-nitration. |

| Reaction Time | Varies depending on the substrate and reaction scale, typically several hours. |

| Solvent | Sulfuric acid often serves as both the catalyst and the solvent. |

Oxidative Condensation Reactions of Substituted Anthraquinones

An alternative and efficient route to 4,4'-diamino-1,1'-dianthrimides involves the oxidative condensation of substituted anthraquinones. This method circumvents the need for a separate nitration step by starting with amino-substituted precursors. A notable example is the reaction of 1,4-diaminoanthraquinone (B121737) with 1-aminoanthraquinone in the presence of an oxidizing agent. google.com

This process is typically carried out in a strong acidic medium, such as 30-60% sulfuric acid. Peroxomonosulfuric acid or peroxodisulfuric acid (often as their alkali or ammonium (B1175870) salts) are used as the oxidizing agents. The reaction proceeds through the in-situ formation of a reactive anthraquinone-1,4-diimine intermediate from 1,4-diaminoanthraquinone. This intermediate then reacts with 1-aminoanthraquinone to form the dianthrimide structure. A subsequent reduction step is necessary to convert the quinone imine functionalities to the final amino groups. google.com

A key advantage of this method is the ability to produce highly pure 4,4'-diaminodianthrimides in good yields and within a shorter timeframe compared to the nitration/reduction pathway. google.com

Below is a table with data from a specific example of this oxidative condensation process: google.com

| Reactant 1 | Reactant 2 | Oxidizing Agent | Solvent | Temperature | Yield |

| 1,4-diaminoanthraquinone (92%, 52.0 g) | 1-aminoanthraquinone (98%, 47.0 g) | Potassium peroxodisulfate (95.0 g) | 96% H₂SO₄ (410 g) in water (410 g) | 40-50 °C | 88% |

Copper-Catalyzed Ullmann-Type Coupling in the Synthesis of Anthraquinone (B42736) Derivatives

The Ullmann condensation is a cornerstone in the synthesis of dianthrimide and other arylaminoanthraquinone derivatives. This reaction involves the copper-catalyzed coupling of an aryl halide (typically a bromo- or chloroanthraquinone) with an amine. google.com The versatility of the Ullmann reaction allows for the synthesis of a wide array of substituted dianthrimides by varying the starting materials.

In the context of synthesizing precursors for 4,4'-diamino-1,1'-iminodianthraquinone, the Ullmann reaction is often used to create the initial dianthrimide structure, which is then subjected to further functionalization like nitration and reduction. google.com The reaction conditions for an Ullmann coupling typically involve a copper catalyst (e.g., copper powder, Cu(I) salts), a base, and a high-boiling point solvent.

Recent advancements have focused on improving the efficiency and environmental footprint of the Ullmann reaction. For example, the use of organic solvent systems like a DMF:methanol (B129727) mixture has been investigated for the synthesis of sulfonated dianthrimide derivatives, which can then be desulfonated. researchgate.net Microwave-assisted Ullmann couplings have also emerged as a rapid and efficient method for the synthesis of anilinoanthraquinone derivatives, often providing good to excellent yields in significantly reduced reaction times.

The table below outlines optimized conditions for a copper-catalyzed Ullmann-type reaction for a related sulfonated compound: researchgate.net

| Solvent System | Catalyst | Additive | Yield of DAS |

| DMF:methanol (1:2) | Copper powder (23 µm) | Cation exchange resin | 88.43% |

Desulfonation Procedures for the Preparation of 4,4'-Diamino-1,1'-iminodianthraquinone from Sulfonated Precursors

In some synthetic strategies, sulfonated derivatives of 4,4'-diamino-1,1'-iminodianthraquinone are prepared first, followed by a desulfonation step to yield the final product. The introduction of sulfonic acid groups can enhance the solubility of intermediates in aqueous media, facilitating certain reaction steps.

The synthesis of the sulfonated precursor, such as 4,4'-diamino-1,1'-dianthraquinonyl-3,3'-disulfonic acid, is often achieved through an Ullmann condensation of sulfonated starting materials. Once the sulfonated dianthrimide is obtained, the sulfonic acid groups are removed.

The desulfonation is typically an acid-catalyzed hydrolysis reaction. The sulfonated compound is treated with an aqueous acid, and the mixture is heated. This process cleaves the sulfonic acid groups from the anthraquinone rings. A patent describes a process where a desulfonation reaction mixture of 4,4'-diamino-1,1'-dianthraquinonyl-3,3'-disulfonic acid is treated with a surface-active agent to improve the filterability and flowability of the resulting pigment. vpscience.org

Comprehensive Studies on Reaction Mechanisms and Kinetic Profiles

Understanding the reaction mechanisms and kinetics of the synthetic steps is crucial for optimizing the production of 4,4'-diamino-1,1'-iminodianthraquinone.

For the oxidative condensation reaction , the proposed mechanism involves the initial oxidation of 1,4-diaminoanthraquinone to a highly reactive anthraquinone-1,4-diimine intermediate. This electrophilic species is then attacked by the nucleophilic nitrogen of 1-aminoanthraquinone. The surprising stability and reactivity of the diimine intermediate in a highly aqueous sulfuric acid medium is a key feature of this process, leading to high yields of the dianthrimide. google.com

The Ullmann condensation reaction has been the subject of more detailed kinetic studies. Investigations into the Ullmann amination of 1-halogenoanthraquinones catalyzed by copper(I) salts have shown that the reaction kinetics can be complex. In the absence of oxygen, the reaction rate is first order with respect to the haloanthraquinone, the amine, and the copper(I) catalyst. The proposed mechanism involves the formation of a copper(I)-amine complex, which then reacts with the haloanthraquinone to form an aryl-copper(III) intermediate. This intermediate can then either react with another amine molecule to form the desired product or undergo a dehalogenation side reaction.

Advanced Optimization Protocols for Enhanced Synthetic Efficiency and Product Purity

Efforts to improve the synthesis of 4,4'-diamino-1,1'-iminodianthraquinone focus on increasing reaction yields, minimizing byproducts, and developing more environmentally benign processes.

In the oxidative condensation route, optimization can be achieved by carefully controlling the concentration of sulfuric acid and the addition rate of the oxidizing agent to maximize the formation of the desired dianthrimide and minimize side reactions. The choice of the peroxosulfate salt can also influence the reaction outcome. google.com

For Ullmann-type couplings , advanced protocols include the use of microwave irradiation, which has been shown to dramatically reduce reaction times from hours to minutes and improve yields for the synthesis of related anilinoanthraquinone derivatives. The use of specific solvent systems, such as a mixture of DMF and methanol, and the addition of cation exchange resins have been found to improve the yield and purity of sulfonated dianthrimide products. researchgate.net The particle size of the copper catalyst has also been identified as a critical parameter, with smaller particles providing better catalytic performance. researchgate.net

Purification strategies are also essential for obtaining high-purity 4,4'-diamino-1,1'-iminodianthraquinone. For related pigments, the addition of a surface-active agent to the aqueous acid suspension after desulfonation has been shown to significantly improve the filterability and handling of the final product. vpscience.org Traditional purification techniques such as recrystallization and chromatography are also employed to remove impurities.

Development of Sustainable and Environmentally Benign Synthetic Approaches

The chemical industry is increasingly focusing on the development of sustainable and environmentally friendly methods for producing chemical compounds, and the synthesis of 4,4'-Diamino-1,1'-iminodianthraquinone is no exception. Traditional synthesis routes for anthraquinone dyes often involve harsh reaction conditions, toxic reagents, and the generation of significant amounts of hazardous waste. In response, researchers are exploring greener alternatives that minimize environmental impact by adhering to the principles of green chemistry. These approaches include the use of recyclable solvents, alternative energy sources like microwave and ultrasound irradiation, and the development of cleaner catalytic systems.

A significant area of research has been the development of environmentally benign methods for the synthesis of key precursors, such as 1,4-diaminoanthraquinone. Traditional methods for producing this intermediate can result in high-COD (Chemical Oxygen Demand) wastewater and other pollutants. A greener approach has been developed that utilizes a catalytic hydrogenation process. patsnap.com This method avoids the use of highly toxic reagents like hydrazine (B178648) hydrate (B1144303) and reduces the generation of difficult-to-treat waste streams. patsnap.com

Another key strategy for a more sustainable synthesis is the use of recyclable organic solvent systems. Research into the synthesis of 4,4'-diamino-1,1'-dianthraquinone-3,3'-disulfonic acid, a related compound, has shown that employing a mixed solvent system, such as DMF and methanol, allows for the recycling of the solvent. researchgate.net This approach significantly reduces the emission of acidic and salty wastewater, which is a major environmental concern in conventional dye synthesis. researchgate.net The study also investigated the optimization of reaction conditions, including the use of a cation exchange resin to improve product yield and ease of separation. researchgate.net

The use of alternative energy sources is another promising avenue for the green synthesis of complex organic molecules. Microwave-assisted synthesis, for example, can dramatically reduce reaction times and improve product purity compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds and offers a potential route for a more efficient and less energy-intensive production of 4,4'-Diamino-1,1'-iminodianthraquinone and its intermediates. nih.govbeilstein-journals.orgmdpi.com Similarly, ultrasound-assisted synthesis has been shown to promote reactions under milder conditions and in shorter timeframes, often without the need for solvents. researchgate.netnih.gov

These sustainable approaches, focusing on greener precursor synthesis, solvent recycling, and the application of alternative energy sources, represent a significant step forward in the environmentally responsible production of 4,4'-Diamino-1,1'-iminodianthraquinone.

Interactive Data Table: Comparison of Synthetic Methods for 1,4-diaminoanthraquinone

| Method | Reagents | Solvents | Environmental Benefits | Purity (%) | Yield (%) |

| Conventional | 1,4-dihydroxyanthraquinone, sodium hydrosulfite/hydrazine hydrate, oleum | Water | - | - | - |

| Green Synthesis | 1,4-dihydroxyanthraquinone, ammonia, Pd/C or Ru/C catalyst | Toluene or Ethanol | Avoids toxic hydrazine hydrate, reduces high-COD wastewater | 96.7 - 98.3 | 95 - 96 |

Interactive Data Table: Sustainable Approaches in Anthraquinone Dye Synthesis

| Approach | Technology/Method | Compound/Process | Key Findings | Reference |

| Solvent Recycling | Mixed organic solvent system (DMF:methanol) | Synthesis of 4,4'-diamino-1,1'-dianthraquinone-3,3'-disulfonic acid | Enables solvent recycling, avoids significant acidic and salty wastewater emissions. researchgate.net | researchgate.net |

| Alternative Energy | Microwave Irradiation | Synthesis of phenyl dihydrotriazines | Dramatically decreased reaction times (22 h to 35 min) and purer compounds. nih.gov | nih.gov |

| Alternative Energy | Ultrasound Irradiation | Synthesis of 1,4-diazabutadienes | Mild conditions, short reaction times (2-15 min), high yields (71-98%), and solvent-free. nih.gov | nih.gov |

Advanced Applications and Functional Material Development Incorporating 4,4 Diamino 1,1 Iminodianthraquinone

Integration in Functional Textile Processing and Dyeing Technologies

4,4'-Diamino-1,1'-iminodianthraquinone and its sulfonated derivatives are recognized for their role as intermediates in the synthesis of dyes and pigments. dyestuffintermediates.comgoogle.com The parent compound, 1,1′-Iminobis(4-aminoanthraquinone), is listed as C.I. Vat Green 17, indicating its application in dyeing processes. dyestuffintermediates.com The production of 4,4'-diamino-1,1'-dianthraquinonyl pigments often involves the desulfonation of its disulfonic acid precursor. google.com The resulting pigments are suitable for coloring materials like varnishes and synthetic resins. google.com

Research has focused on optimizing the synthesis of the sulfonated version, 4,4'-diamino-1,1'-dianthraquinone-3,3'-disulfonic acid (DAS), to improve yield and purity for pigment production. google.comresearchgate.net One study investigated the use of organic solvent systems to enable solvent recycling and reduce environmentally harmful wastewater. researchgate.net The findings indicated that a mixed solvent system of DMF:methanol (B129727) (1:2) was optimal. researchgate.net Further enhancements in yield and content of DAS were achieved by using a cation exchange resin and copper powder with a specific particle size (23 μm) as a catalyst. researchgate.net These process improvements are crucial for the large-scale, sustainable production of high-quality pigments for the textile and other industries.

Performance Evaluation in Dye-Sensitized Solar Cell (DSSC) Architectures

The potential of anthraquinone-based dyes as photosensitizers in dye-sensitized solar cells (DSSCs) has been a subject of scientific inquiry. While specific studies focusing exclusively on 4,4'-Diamino-1,1'-iminodianthraquinone in DSSCs are limited, research on related diaminoanthraquinone (DAAQ) and other anthraquinone (B42736) derivatives provides valuable insights into the possibilities and challenges.

Investigation of Photoelectrochemical Conversion Efficiencies

Generally, anthraquinone dyes have shown potential for DSSC applications due to their broad and intense absorption spectra in the visible region. researchgate.net However, some studies have reported poor photoelectrochemical (PEC) performance for certain anthraquinone derivatives. researchgate.net This has been attributed to inefficient electron injection from the photoexcited state of the dye into the conduction band of the titanium dioxide (TiO2) semiconductor, a critical step for current generation in DSSCs. researchgate.net

For instance, a study on three synthesized anthraquinone dyes with carboxylic acid anchoring groups revealed very low performance in DSSCs despite their favorable absorption characteristics. researchgate.net Conversely, theoretical investigations of other metal-free organic dyes, such as 2,3′-diamino-4,4′-stilbenedicarboxylic acid, have shown promise for DSSC applications through density functional theory (DFT) calculations. nih.gov This suggests that the specific molecular structure and its interaction with the semiconductor surface are paramount for achieving high conversion efficiencies.

Analysis of Charge Transport and Recombination Dynamics

Efficient charge transport and the suppression of charge recombination are critical for high-performing DSSCs. Models have been developed to understand and optimize these processes in various DSSC architectures, including those based on nanowire arrays. nih.gov These models highlight the importance of the interfacial electric field in influencing back-reaction rates, where electron loss can be significantly reduced. nih.gov

In the context of diaminoanthraquinones, research on π-extendable building blocks has shown that modifying the molecular structure can tune the optoelectronic properties, such as the Lowest Unoccupied Molecular Orbital (LUMO) energy level. nih.gov Achieving a LUMO energy level comparable to that of common acceptor materials in organic solar cells is a significant step toward designing more efficient n-type organic electronic materials. nih.gov The reversible redox behavior of DAAQs also makes them interesting candidates for energy conversion devices. nih.gov Further research is needed to specifically evaluate the charge transport and recombination dynamics of 4,4'-Diamino-1,1'-iminodianthraquinone when incorporated into a DSSC architecture.

Innovations in Organic Pigment Science and Colorant Research

4,4'-Diamino-1,1'-iminodianthraquinone and its derivatives are significant in the field of organic pigments. Patents describe processes for producing these compounds in a form suitable for incorporation into varnishes and synthetic resins, yielding subdued red-violet colors when blended with titanium dioxide. google.com The purification of the intermediate, 4,4'-diamino-1,1'-dianthraquinonyl-3,3'-disulfonic acid, is a key step in producing high-quality red pigments for paints, printing inks, and plastics. google.com

The synthesis of these pigments often involves the Ullmann coupled reaction, and research has been conducted to optimize this process in organic solvents to improve efficiency and reduce waste. researchgate.net Furthermore, related diaminoanthraquinones are used as intermediates for other synthetic dyes. chemicalbook.com The development of novel synthetic routes, such as those for preparing unsymmetrically substituted 1,4-diaminoanthraquinones, expands the range of available colorants. google.com

Exploration in Photonic and Optoelectronic Device Fabrication

The unique photophysical properties of diaminoanthraquinones (DAAQs) have drawn attention to their potential in photonics and optoelectronics. nih.gov These compounds are being explored for applications in high-speed optical communication networks, information storage, optical switches, and nano-devices. nih.gov

Studies on Light Absorption and Emission Characteristics

Research into a series of DAAQ-based building blocks has demonstrated that systematic modifications to their molecular structure, such as increasing the number of π-linkers, lead to a predictable bathochromic shift (a shift to longer wavelengths) in both their absorption and emission spectra. nih.gov This tunability is a highly desirable characteristic for designing materials with specific optical properties for various applications.

Computational studies, including polarizable continuum model (PCM) calculations, have been employed to understand the electronic transitions within these molecules. nih.gov These studies have helped to correlate the observed absorption bands with specific electronic transitions, providing a deeper understanding of the structure-property relationships that govern their light absorption and emission behavior. nih.gov The ability to rationally design DAAQs with tailored optoelectronic features positions them as important building blocks for future materials in photonics and energy conversion devices. nih.gov

Biological and Biomedical Research Applications of 4,4 Diamino 1,1 Iminodianthraquinone

Application as a Molecular Probe in Live Cell Imaging and Microscopy

As a dye, 4,4'-Diamino-1,1'-iminodianthraquinone is anticipated to be a valuable tool in live-cell imaging and microscopy. medchemexpress.com The inherent properties of such dyes allow for the visualization and analysis of cellular structures and the tracking of biomolecules, providing insights into the dynamic processes of living cells.

Visualization and Structural Analysis of Subcellular Components

While direct studies detailing the use of 4,4'-Diamino-1,1'-iminodianthraquinone for visualizing specific subcellular components are limited, the general utility of fluorescent dyes in this area is well-established. The ability of a dye to permeate cell membranes and selectively accumulate in or bind to particular organelles or structures is fundamental to its application in live-cell imaging. The structural features of 4,4'-Diamino-1,1'-iminodianthraquinone, including its aromatic rings and amino groups, suggest potential interactions with cellular components such as the nucleus, mitochondria, or lysosomes, which could be exploited for their visualization. Further research is required to determine its specific localization patterns and utility as a stain for subcellular organelles.

Dynamic Tracking of Intracellular Biomolecules

The tracking of intracellular biomolecules is a powerful application of fluorescent probes. While there is no specific evidence of 4,4'-Diamino-1,1'-iminodianthraquinone being used for this purpose, its functional groups could theoretically be modified to enable covalent or non-covalent binding to specific proteins or nucleic acids. This would allow researchers to follow the movement and interactions of these biomolecules within the complex and dynamic environment of a living cell. Such studies are crucial for understanding a wide range of cellular processes, from gene expression to signal transduction.

Research into Cellular Function Assessment and Phenotypic Classification

The assessment of cellular function and the classification of cellular phenotypes are critical aspects of cell biology research. Fluorescent dyes can serve as indicators of cellular health, activity, and identity. medchemexpress.com Although specific assays employing 4,4'-Diamino-1,1'-iminodianthraquinone are not widely reported, its potential in this area is significant. For instance, changes in fluorescence intensity or localization upon alterations in cellular states, such as apoptosis or differentiation, could be developed into assays for these processes. Furthermore, its spectral properties could be utilized in flow cytometry for the high-throughput classification of different cell types within a heterogeneous population based on their unique staining patterns.

Diagnostic Potential in Tissue Histopathology and Microbiological Monitoring

The application of dyes in diagnostics, particularly in histopathology and microbiology, is a cornerstone of laboratory medicine. medchemexpress.com

In tissue histopathology, dyes are essential for staining tissue sections to reveal cellular morphology and the architecture of tissues, aiding in the diagnosis of diseases such as cancer. While traditional stains are widely used, fluorescent dyes can offer enhanced contrast and the potential for multiplexed imaging. The binding characteristics of 4,4'-Diamino-1,1'-iminodianthraquinone to cellular components could potentially highlight specific features in pathological tissues, although its efficacy as a histopathological stain requires empirical validation.

In the realm of microbiological monitoring, dyes are used to identify and quantify microorganisms. medchemexpress.com While the direct antimicrobial activity of 4,4'-Diamino-1,1'-iminodianthraquinone has not been extensively studied, some diamine compounds have shown antibacterial properties. nih.gov Furthermore, its potential as a fluorescent stain could be harnessed for the rapid detection and identification of bacteria and other microbes in clinical or environmental samples.

Pharmacological Investigations and Therapeutic Development Potential

The anthraquinone (B42736) scaffold is a well-known pharmacophore present in several clinically used anticancer drugs. This provides a strong rationale for investigating the pharmacological potential of its derivatives, including 4,4'-Diamino-1,1'-iminodianthraquinone.

In Vitro and In Vivo Studies on Anticancer Activity (Contextualized by Anthraquinone Scaffold)

Research into the anticancer properties of the broader anthraquinone family has demonstrated their ability to exert cytotoxic effects on cancer cells through various mechanisms, including DNA intercalation and inhibition of topoisomerase II. nih.gov Studies on related 1,4-naphthoquinone (B94277) derivatives have also shown promising anticancer activity in vitro and in vivo. nih.govnih.gov

For instance, novel naphthoquinone derivatives have demonstrated superior cytotoxic activity against various cancer cell lines compared to the standard drug doxorubicin. nih.gov Further investigations into the mechanism of action of these compounds revealed that they can induce cell cycle arrest and necrosis. nih.gov In vivo studies using zebrafish xenografts have also shown a significant reduction in tumor volume with some of these derivatives. nih.gov

Similarly, the synthesis and evaluation of 1,4-bis(2-amino-ethylamino)anthraquinone-amino acid conjugates have identified compounds with potent growth-inhibitory effects on several cancer cell lines. nih.gov These studies highlight that modifications to the anthraquinone structure can lead to compounds with different pharmacological profiles and mechanisms of cytotoxicity, such as topoisomerase II poisoning. nih.gov

While direct in vitro and in vivo studies on the anticancer activity of 4,4'-Diamino-1,1'-iminodianthraquinone are not extensively documented in the available literature, its structural similarity to other bioactive anthraquinones suggests that it warrants investigation as a potential therapeutic agent. Future research should focus on evaluating its cytotoxicity against a panel of cancer cell lines and elucidating its mechanism of action to determine its potential for further development.

Exploration of Other Bioactive Properties and Mechanisms

Following a comprehensive review of scientific literature, no specific research findings on the bioactive properties or biological mechanisms of the chemical compound 4,4'-Diamino-1,1'-iminodianthraquinone were identified. Extensive searches for "4,4'-Diamino-1,1'-iminodianthraquinone bioactive properties," "4,4'-Diamino-1,1'-iminodianthraquinone biological mechanisms," and related terms did not yield any studies detailing its exploration for any biological or biomedical applications.

While the broader class of diaminoanthraquinones has been investigated for various therapeutic potentials, including anticancer activities, no publicly available research has been found that specifically focuses on 4,4'-Diamino-1,1'-iminodianthraquinone. The scientific community has explored other related compounds which are structurally distinct from the subject of this article.

Therefore, due to the absence of published research, a detailed discussion on the bioactive properties and mechanisms of 4,4'-Diamino-1,1'-iminodianthraquinone cannot be provided at this time.

Analytical and Spectroscopic Characterization Methodologies for 4,4 Diamino 1,1 Iminodianthraquinone

Advanced Spectroscopic Techniques for Structural Elucidation and Conformation Analysis

Spectroscopic methods are indispensable for probing the molecular architecture of 4,4'-Diamino-1,1'-iminodianthraquinone.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For related anthraquinone (B42736) derivatives, mass spectrometry has been effectively used to confirm their structure. For example, the mass spectrum of 1-(anilino)-4-tosylanthraquinone shows a molecular ion peak (M⁺) at m/e 469, along with fragment ions corresponding to the loss of the tosyl group. google.com Various ionization techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are employed for the analysis of aminoanthraquinones. nih.gov

Vibrational (Infrared and Raman) and Electronic (UV-Vis, Fluorescence) Spectroscopy for Functional Group and Electronic Transitions

Vibrational and electronic spectroscopy techniques are fundamental for identifying functional groups and studying the electronic properties of 4,4'-Diamino-1,1'-iminodianthraquinone.

UV-Visible (UV-Vis) and Fluorescence Spectroscopy: UV-Vis absorption spectroscopy provides information about the electronic transitions within the molecule. Anthraquinone derivatives are known for their distinct colors, which arise from absorptions in the visible region of the electromagnetic spectrum. researchgate.net The position and intensity of the absorption bands are sensitive to the substituents on the anthraquinone core and the solvent polarity. bgu.ac.ilresearchgate.net For instance, the UV-visible spectra of 4,4'-diamino-2,2'-stilbene disulfonic acid show a significant absorption band around 350 nm. nih.gov Fluorescence spectroscopy, which measures the emission of light from an excited state, can also be a valuable tool for characterizing these compounds, as many anthraquinone derivatives exhibit fluorescence. bgu.ac.ilnih.gov

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating 4,4'-Diamino-1,1'-iminodianthraquinone from reaction mixtures and for assessing its purity. Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of reactions involving anthraquinone derivatives, where the starting materials and products often exhibit different Rf values and colors. google.com For purification, column chromatography using adsorbents like silica (B1680970) gel or alumina (B75360) is commonly employed. google.com High-performance liquid chromatography (HPLC) is a more advanced technique used for the separation and quantification of complex mixtures, including the diastereomers of amino-containing compounds. researchgate.net

Electrochemical Characterization for Redox Potential and Electron Transfer Properties

The electrochemical properties of 4,4'-Diamino-1,1'-iminodianthraquinone, particularly its redox potentials and electron transfer characteristics, can be investigated using techniques like cyclic voltammetry. The quinone moiety in the anthraquinone structure is electrochemically active and can undergo reversible reduction and oxidation processes. The presence of amino groups influences the redox potentials of the molecule. While specific electrochemical data for 4,4'-Diamino-1,1'-iminodianthraquinone is not detailed in the search results, the study of related amino-9,10-anthracenedione derivatives has been a focus in the development of materials for applications such as flow-through batteries. biointerfaceresearch.com

Quantitative Analytical Determinations Utilizing 4,4'-Diamino-1,1'-iminodianthraquinone Derivatives

Derivatives of 4,4'-Diamino-1,1'-iminodianthraquinone have potential applications in quantitative analytical determinations. For instance, the synthesis of 4,4'-diamino-1,1'-dianthraquinone-3,3'-disulfonic acid has been optimized, and this compound could potentially be used in various analytical methods. researchgate.netgoogle.com Furthermore, derivatives of 1,4-diamino-anthraquinone-2-sulfonic acid have been synthesized and coupled to dextran (B179266) for use as carriers for interferon, highlighting the potential for these types of molecules in bioanalytical applications. nih.gov The strong color of these compounds also suggests their utility as indicators in various titrimetric analyses. biointerfaceresearch.com

Table of Spectroscopic and Chromatographic Data for Related Anthraquinone Derivatives

| Compound | Technique | Key Findings | Reference |

| 4,4'-diamino-4''-benzyloxy triphenylamine | ¹H-NMR | Broad singlet at 4.87 ppm (primary amine proton) | researchgate.net |

| 1-(anilino)-4-tosylanthraquinone | Mass Spectrometry | M⁺ at m/e 469 | google.com |

| 1,4-diaminoanthraquinone (B121737) | ¹H-NMR, ¹³C-NMR, IR, MS | Comprehensive spectral data available | chemicalbook.comnih.govchemicalbook.com |

| 4,4'-diamino-2,2'-stilbene disulfonic acid | UV-Vis Spectroscopy | Absorption band at 350 nm | nih.gov |

| 1-(amino)-4-tosylanthraquinone | Thin-Layer Chromatography | Red spot with Rf ~0.20 | google.com |

| 1,4-bis-aminoanthraquinone | Thin-Layer Chromatography | Blue spot with Rf ~0.65 | google.com |

An in-depth examination of the analytical methodologies for the quantification of specific elements within 4,4'-Diamino-1,1'-iminodianthraquinone reveals established and precise techniques. The focus of this article is to detail the characterization methods for determining the presence and concentration of boron and silicon in this complex organic molecule.

1 Determination of Boron

The analysis of boron content in complex organic molecules such as anthraquinone derivatives is crucial, particularly when boron compounds are utilized in the synthesis process. For instance, borosulfuric acid is employed in the nitration of dianthrimides, compounds structurally related to 4,4'-Diamino-1,1'-iminodianthraquinone. google.com This necessitates robust analytical methods for quality control and characterization of the final product. Methodologies for boron determination range from classic colorimetric techniques to advanced plasma-based spectrometry.

One historical and relevant method involves the use of anthraquinone derivatives themselves as reagents. Reagents like 1,1'-dianthrimide and quinalizarin (B1678644) (1,2,5,8-tetrahydroxyanthraquinone) react with boron in concentrated sulfuric acid to form colored complexes. nih.govscispace.com The intensity of the resulting color, which is dependent on the boron concentration, can be measured spectrophotometrically. The curcumin (B1669340) method is another well-established colorimetric technique where the sample is acidified and evaporated with curcumin to form a red-colored product called rosocyanine, which is then measured with a spectrophotometer. oclc.org

Modern instrumental techniques offer higher sensitivity and precision. Inductively Coupled Plasma (ICP) methods, such as ICP-Mass Spectrometry (ICP-MS) and ICP-Atomic Emission Spectroscopy (ICP-AES), are among the most widespread for boron quantification. oclc.orgresearchgate.net For these analyses, the organic matrix must first be decomposed, typically through wet acid digestion. A challenge in boron analysis is its volatility, which can lead to loss during sample preparation. To mitigate this, complexing agents like mannitol (B672) can be added during the digestion process to form a stable, non-volatile boron-mannitol complex, ensuring accurate results. nih.gov ICP-MS, in particular, provides very low detection limits and the ability to perform isotopic analysis. researchgate.netnih.gov

A comparison of common analytical techniques for boron is presented below.

Table 1: Comparison of Analytical Methods for Boron Determination

| Methodology | Principle | Common Application/Sample | Advantages | Disadvantages & Interferences |

|---|---|---|---|---|

| Colorimetry (e.g., Curcumin, 1,1'-Dianthrimide) | Formation of a colored complex with boron, measured by spectrophotometry. scispace.comoclc.org | Water, plant material, various organic compounds. oclc.org | Cost-effective, well-established procedures. | Susceptible to interferences from oxidizing agents and nitrates; requires careful sample preparation. oclc.org |

| Inductively Coupled Plasma - Atomic Emission Spectroscopy (ICP-AES) | Atoms are excited in argon plasma and emit light at characteristic wavelengths for quantification. researchgate.net | Environmental samples, industrial materials. | High throughput, good for moderate concentrations. | Lower sensitivity compared to ICP-MS. |

| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Ions are generated in argon plasma and separated by mass-to-charge ratio for highly sensitive detection. researchgate.netnih.gov | High-purity materials, geological samples, trace element analysis. researchgate.netnih.gov | Excellent sensitivity and low detection limits, isotopic analysis capability. researchgate.net | Higher cost, potential for polyatomic interferences, requires sample digestion. researchgate.net |

2 Determination of Silicon

The determination of silicon in organosilicon compounds or as an impurity in other organic materials is essential for product purity and characterization. researchgate.net Analytical methods for silicon can be broadly categorized into gravimetric, colorimetric, and instrumental spectrometric techniques. oregonstate.edu

The classical gravimetric method involves the complete oxidation of the organic compound through ashing. oregonstate.edu The residue is then treated with acid to dissolve non-silica materials. The remaining precipitate, assumed to be silica, is filtered, washed, and weighed. oregonstate.edu This method, while fundamental, can be time-consuming. rruff.info

Spectrophotometric methods often require the solubilization of silicon. This is typically achieved by fusion with a strong alkali (like sodium hydroxide) to convert silica into a soluble silicate (B1173343) or through acid digestion. oregonstate.edu The solubilized silica can then be reacted to form a colored complex for colorimetric analysis.

Modern instrumental methods are preferred for their speed and accuracy. rruff.info

Inductively Coupled Plasma - Atomic Emission Spectroscopy (ICP-AES) is a reliable standard for silicon analysis, requiring the sample to be solubilized prior to introduction into the plasma. oregonstate.edu

X-ray Fluorescence (XRF) Spectroscopy is a non-destructive technique that can be used for total silicon analysis. It is advantageous as it often requires minimal sample preparation, typically analyzing finely ground powder pellets. researchgate.net

Titrimetric methods have also been developed. One such method involves decomposing the sample with hydrofluoric and perchloric acid in a Teflon vessel. The volatilized silicon tetrafluoride is captured and precipitated as potassium silicofluoride (K₂SiF₆). This precipitate is then dissolved in boiling water and titrated with a standard sodium hydroxide (B78521) solution. rruff.info

A summary of key methodologies for silicon determination is provided in the table below.

Table 2: Overview of Analytical Methods for Silicon Determination

| Methodology | Principle | Sample Preparation | Advantages | Disadvantages |

|---|---|---|---|---|

| Gravimetry | Oxidation of the organic material and weighing the residual silica. oregonstate.edu | Ashing of the sample. oregonstate.edu | Direct measurement, no complex instrumentation needed. | Time-consuming, potential for incomplete combustion or contamination. rruff.info |

| Titrimetry | Volatilization of silicon as SiF₄, precipitation as K₂SiF₆, followed by titration with NaOH. rruff.info | Acid decomposition in a closed Teflon vessel. rruff.info | High precision, suitable for major component analysis. rruff.info | Requires specialized apparatus and handling of hazardous acids (HF). rruff.info |

| ICP-AES | Spectrometric measurement of light emitted by silicon atoms in a high-temperature plasma. oregonstate.edu | Solubilization of silicon, often via alkali fusion or acid digestion. oregonstate.edu | Considered a reliable standard, good for various concentration levels. oregonstate.edu | Destructive, requires complete sample digestion. |

| X-ray Fluorescence (XRF) | Measurement of characteristic X-rays emitted from the sample after excitation by an X-ray source. researchgate.net | Often requires only grinding into a fine powder and pressing into a pellet. researchgate.net | Non-destructive, rapid, minimal sample preparation. researchgate.net | Lower sensitivity for trace amounts compared to ICP methods. |

Synthesis and Characterization of Novel Derivatives and Analogues of 4,4 Diamino 1,1 Iminodianthraquinone

Design and Synthesis Strategies for Functionalized Analogues

The synthesis of 4,4'-Diamino-1,1'-iminodianthraquinone and its analogues often involves multi-step processes, starting from more readily available anthraquinone (B42736) precursors. A common approach to forming the imino bridge is through condensation reactions. One established method for the preparation of the parent 4,4'-diamino-1,1'-dianthrimide involves the oxidation of a mixture of a 1,4-diaminoanthraquinone (B121737) and a 1-aminoanthraquinone (B167232) in sulfuric acid, followed by a reduction step. google.com This method can be adapted to produce substituted analogues by using appropriately functionalized starting materials. google.com

A key strategy for functionalization is the introduction of sulfonic acid groups to enhance solubility and potentially modulate electronic properties. For instance, 4,4'-diamino-1,1'-dianthraquinone-3,3'-disulfonic acid (DAS) has been synthesized via an Ullmann coupled reaction in an organic solvent system, offering a more environmentally friendly alternative to traditional methods that generate significant acidic wastewater. researchgate.net The optimization of this synthesis involves careful selection of solvents, with a mixed system of DMF and methanol (B129727) found to be highly effective, and the use of a cation exchange resin to improve the yield and purity of the final product. researchgate.net

Further functionalization can be achieved through reactions targeting the amino groups or the anthraquinone core. For example, polycondensation of 1,4-diaminoanthraquinone with various aliphatic diacid halides has been employed to create polymeric dyes with high thermal stability and distinct optical properties. researchgate.net Another approach involves the synthesis of unsymmetrically substituted 1,4-diaminoanthraquinones through monoamino-monotosyl-anthraquinone intermediates, providing a pathway to a wider range of derivatives with tailored functionalities. google.com

The table below summarizes key synthetic strategies for 4,4'-Diamino-1,1'-iminodianthraquinone and its analogues.

| Product | Starting Materials | Key Reagents and Conditions | Reference |

| 4,4'-Diamino-1,1'-dianthrimides | 1,4-Diaminoanthraquinone, 1-Aminoanthraquinone | 30-60% H2SO4, Peroxomonosulfuric or Peroxodisulfuric acid, followed by reduction | google.com |

| 4,4'-Diamino-1,1'-dianthraquinone-3,3'-disulfonic acid (DAS) | Ullmann coupled reaction | DMF:methanol (1:2) solvent system, cation exchange resin, copper powder catalyst | researchgate.net |

| Polymeric Dyes | 1,4-Diaminoanthraquinone, Aliphatic diacid halides | Polycondensation reaction | researchgate.net |

| Unsymmetrically substituted 1,4-diaminoanthraquinones | 1,4-Ditosylanthraquinone, Amines | Reaction with amines to form monoamino-monotosyl-anthraquinone intermediates | google.com |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The biological activity and physical properties of 4,4'-Diamino-1,1'-iminodianthraquinone analogues are intricately linked to their molecular structure. Structure-activity relationship (SAR) studies on related anthraquinone derivatives have provided valuable insights into the features that govern their biological efficacy. For instance, the antibacterial activity of anthraquinones is significantly influenced by the nature and position of substituents. Generally, increasing the polarity of substituents on the anthraquinone core enhances antibacterial effects. nih.gov While hydroxyl groups are not essential for activity, the introduction of di-isopentenyl groups has been shown to improve the antibacterial potency of anthraquinone derivatives. nih.gov

In the context of other biological targets, SAR studies on anthraquinone derivatives as inhibitors of ectonucleoside triphosphate diphosphohydrolases (E-NTPDases) have highlighted the importance of specific functional groups. The presence of a 2-sulfonate group was found to be crucial for inhibitory activity. Furthermore, the nature of the substituent at the 4-position can dictate the selectivity and potency of the inhibitor.

Structure-property relationship (SPR) studies have focused on understanding how modifications to the molecular framework affect the optical and electronic properties of these compounds. The introduction of π-extendable anchoring groups, such as triisopropylsilylethynyl (TIPS) groups, onto the diaminoanthraquinone (DAAQ) core has been shown to systematically tune their optoelectronic properties. nih.gov A sequential increase in the number of these exocyclic π-linkers leads to a bathochromic shift in both absorption and emission spectra, indicating a narrowing of the energy gap. nih.gov This is primarily attributed to the selective stabilization of the lowest unoccupied molecular orbital (LUMO), while the highest occupied molecular orbital (HOMO) remains relatively unperturbed. nih.gov

The table below presents a summary of the observed structure-activity/property relationships in anthraquinone derivatives.

| Structural Modification | Observed Effect on Activity/Property | Compound Class | Reference |

| Increased polarity of substituents | Enhanced antibacterial activity | Anthraquinones | nih.gov |

| Di-isopentenyl group substitution | Improved antibacterial activity | Anthraquinone derivatives | nih.gov |

| Presence of a 2-sulfonate group | Essential for E-NTPDase inhibitory activity | Anthraquinone derivatives | |

| Sequential addition of exocyclic π-linkers | Bathochromic shift in absorption and emission, stabilization of LUMO | Diaminoanthraquinones | nih.gov |

Rational Design Principles for Modulating Optical, Electronic, and Biological Performance

The rational design of novel 4,4'-Diamino-1,1'-iminodianthraquinone analogues with tailored properties relies on a fundamental understanding of the interplay between molecular structure and function. Key design principles involve the strategic placement of electron-donating and electron-withdrawing groups, the extension of the π-conjugated system, and the introduction of specific functionalities to interact with biological targets.

Modulating Optical and Electronic Properties: The optical and electronic properties of these compounds are largely governed by the energy difference between the HOMO and LUMO. To modulate these properties, a common strategy is to introduce substituents that can alter the electron density distribution within the molecule. For example, the addition of electron-withdrawing groups, such as trifluoromethyl or halogen atoms, to the anthraquinone core can lower the HOMO-LUMO gap and facilitate electron injection, which is beneficial for applications in organic electronics. researchgate.net Conversely, the introduction of electron-donating groups can raise the HOMO energy level. The extension of the π-system through the addition of conjugated linkers is another powerful tool for red-shifting the absorption and emission wavelengths. nih.gov Computational methods, such as density functional theory (DFT), are increasingly used to predict the effects of different substitutions on the electronic structure and optical properties, guiding the synthetic efforts towards molecules with desired characteristics. researchgate.net

Enhancing Biological Performance: For applications in medicinal chemistry, rational design focuses on optimizing the interactions of the molecule with its biological target. This often involves creating derivatives that can form specific hydrogen bonds, hydrophobic interactions, or coordination complexes. For instance, in the design of enzyme inhibitors, molecular docking studies can be used to predict the binding mode of different analogues within the active site of the target protein. This information can then guide the synthesis of compounds with improved potency and selectivity. The introduction of specific functional groups that can form halogen bonds with the target protein has been shown to significantly enhance inhibitory activity in some cases.

Impact of Peripheral and Core Modifications on Compound Efficacy and Selectivity

Modifications to both the peripheral and core structures of 4,4'-Diamino-1,1'-iminodianthraquinone can have a profound impact on the efficacy and selectivity of the resulting compounds.

Peripheral Modifications: These modifications typically involve substitutions on the amino groups or at other accessible positions on the anthraquinone rings. As discussed, N-substitution on diaminoanthraquinones is a well-established method to tune their intramolecular charge transfer (ICT) characteristics and, consequently, their photophysical properties. nih.gov The attachment of bulky alkyl chains can influence the supramolecular organization and planarity of the molecules, which in turn affects their electronic spectra and electrochemical properties.

In the context of biological activity, peripheral modifications can significantly alter the compound's interaction with its target. For example, in a series of anthraquinone-based inhibitors, the nature of the aryl or alkylamino group at a peripheral position was found to be a key determinant of both potency and selectivity for different enzyme subtypes.

Core Modifications: Alterations to the central iminodianthraquinone framework represent a more fundamental approach to tuning the compound's properties. The introduction of substituents directly onto the anthraquinone rings can dramatically alter the electronic landscape of the molecule. For example, bromination at specific positions on the 1,5-DAAQ core, followed by the introduction of π-extendable groups, has been demonstrated as a successful strategy to create building blocks with tunable optoelectronic properties. nih.gov Such core modifications can lead to a more significant and predictable modulation of the HOMO-LUMO levels compared to peripheral substitutions alone.

The strategic combination of both peripheral and core modifications provides a powerful toolbox for the fine-tuning of the properties of 4,4'-Diamino-1,1'-iminodianthraquinone analogues, enabling the development of advanced materials for a wide range of applications.

Computational Chemistry and Theoretical Modeling of 4,4 Diamino 1,1 Iminodianthraquinone Systems

Quantum Chemical Investigations of Electronic Structure, Stability, and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules like 4,4'-Diamino-1,1'-iminodianthraquinone. These calculations can predict the distribution of electrons within the molecule, which is fundamental to its stability and reactivity.

The electronic structure is largely defined by the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In amino-substituted anthraquinones, the HOMO is typically localized on the amino groups and the aromatic rings, reflecting their electron-donating nature. Conversely, the LUMO is often centered on the electron-withdrawing quinone core. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

The introduction of the imino bridge (-NH-) connecting the two anthraquinone (B42736) units in 4,4'-Diamino-1,1'-iminodianthraquinone is expected to further influence the electronic landscape. This bridge can participate in the delocalization of electrons across the entire molecule, potentially narrowing the HOMO-LUMO gap compared to its monomeric counterparts. This extended conjugation is a critical factor in determining the color of the dye.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of the molecule's stability and reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Theoretical studies on similar chromophores suggest that amino-substituted anthraquinones possess significant reactivity, which can be fine-tuned by the number and position of the substituent groups.

Table 1: Predicted Trends in Electronic Properties and Reactivity Descriptors

| Property | Predicted Trend for 4,4'-Diamino-1,1'-iminodianthraquinone | Rationale based on Analogous Systems |

| HOMO Energy | Relatively high | Electron-donating amino groups increase the energy of the HOMO. |

| LUMO Energy | Relatively low | The electron-withdrawing anthraquinone core lowers the LUMO energy. |

| HOMO-LUMO Gap | Relatively small | Extended conjugation and the presence of both donor and acceptor groups reduce the gap. |

| Chemical Hardness (η) | Low to moderate | A smaller HOMO-LUMO gap generally correlates with lower chemical hardness. |

| Electrophilicity Index (ω) | High | Indicates a strong capacity to accept electrons, typical for molecules with electron-deficient regions. |

Note: The values in this table are qualitative predictions based on computational studies of related amino-anthraquinone derivatives.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular dynamics (MD) simulations offer a means to explore the conformational landscape of 4,4'-Diamino-1,1'-iminodianthraquinone and its interactions with surrounding solvent molecules. These simulations model the movement of atoms over time, providing a dynamic picture of the molecule's behavior.

The imino bridge introduces a degree of flexibility into the molecular structure. MD simulations can reveal the preferred spatial arrangement of the two anthraquinone units relative to each other. This can range from a relatively planar conformation to various twisted or folded states. The conformational preferences will be influenced by steric hindrance between the two large ring systems and any intramolecular hydrogen bonding that may occur.

When dissolved in a solvent, the interactions between the dye molecule and the solvent molecules are crucial in determining its solubility and aggregation behavior. MD simulations can model these interactions explicitly. For instance, in a polar solvent like water, the amino groups and the carbonyl oxygens of the anthraquinone core are likely to form hydrogen bonds with water molecules. These interactions can significantly impact the molecule's conformation and electronic properties.

The simulation can also predict the solvation free energy, which is a measure of how favorably the molecule interacts with the solvent. This information is valuable for understanding its behavior in different environments, which is critical for applications such as dyeing processes.

Theoretical Prediction of Spectroscopic Signatures and Photophysical Behavior

Time-dependent density functional theory (TD-DFT) is a powerful computational method for predicting the spectroscopic properties of molecules. For 4,4'-Diamino-1,1'-iminodianthraquinone, TD-DFT can be used to calculate its electronic absorption spectrum, which is responsible for its color.

The primary electronic transitions that give rise to color in such dyes are typically π→π* transitions. The energy of these transitions, and thus the wavelength of maximum absorption (λmax), is highly dependent on the molecular structure. The presence of electron-donating amino groups and the extended conjugation provided by the imino bridge are expected to cause a significant red-shift (a shift to longer wavelengths) in the absorption spectrum compared to the parent anthraquinone molecule. This is because these structural features raise the energy of the HOMO and lower the energy of the LUMO, reducing the energy gap for electronic excitation.

Beyond the absorption spectrum, computational methods can also provide insights into the photophysical behavior of the molecule after it absorbs light. This includes processes such as fluorescence (the emission of light) and intersystem crossing to a triplet state. The efficiency of these processes is critical for applications in areas like organic light-emitting diodes (OLEDs) or photodynamic therapy. For many aminoanthraquinones, the nature of the lowest excited state (whether it is n→π* or π→π*) and its geometry play a key role in determining the photophysical pathways.

Table 2: Predicted Spectroscopic and Photophysical Properties

| Property | Predicted Characteristic | Computational Method |

| Maximum Absorption Wavelength (λmax) | In the visible region, likely red-shifted | TD-DFT |

| Primary Electronic Transition | π→π* character | TD-DFT |

| Fluorescence | Possible, but efficiency depends on excited state dynamics | TD-DFT and other excited-state methods |

| Intersystem Crossing | Potential for population of triplet states | Spin-orbit coupling calculations |

Note: These are predicted properties based on the expected electronic structure and computational studies of similar dyes.

Application of Density Functional Theory (DFT) in Reaction Pathway Elucidation

DFT is not only used to study the properties of stable molecules but also to investigate the mechanisms of chemical reactions. For 4,4'-Diamino-1,1'-iminodianthraquinone, DFT can be employed to explore potential reaction pathways, such as its synthesis or degradation.

By calculating the energies of reactants, products, and transition states, DFT can map out the energy profile of a reaction. This allows for the determination of activation barriers, which are crucial for understanding the reaction kinetics. For example, in the synthesis of this molecule, DFT could be used to compare different reaction routes and identify the most energetically favorable pathway.

Furthermore, DFT can be used to study the molecule's reactivity towards other chemical species. For instance, the sites within the molecule that are most susceptible to electrophilic or nucleophilic attack can be identified by analyzing the distribution of the frontier molecular orbitals or by calculating the Fukui functions. This information is valuable for predicting how the molecule might interact with other chemicals in its environment or how it might be chemically modified to tune its properties.

Emerging Research Frontiers and Future Prospects for 4,4 Diamino 1,1 Iminodianthraquinone

Novel Applications in Nanomaterials and Hybrid Systems

The unique electronic and structural characteristics of the anthraquinone (B42736) family suggest a promising future for 4,4'-Diamino-1,1'-iminodianthraquinone in the realm of nanomaterials and hybrid systems. Anthraquinones, in general, are known for their redox properties and have been explored as components in functional materials. nih.govfrontiersin.org The incorporation of amino and imino functionalities in 4,4'-Diamino-1,1'-iminodianthraquinone could lead to novel properties when integrated into nanoscale architectures.

Potential Applications in Nanomaterials:

| Potential Application Area | Rationale based on Anthraquinone/Imine Properties |

| Organic Semiconductors | The planar, polycyclic aromatic structure is conducive to π-π stacking, a key requirement for charge transport in organic electronic devices. The amino groups can further modulate the electronic properties. |

| Nanosensors | The amino groups can act as binding sites for specific analytes, and the imine linkage can influence the electronic structure, potentially leading to detectable changes in optical or electronic properties upon binding. |

| Photocatalysts | Anthraquinone derivatives are known to be photoactive. mdpi.com Integration into nanostructures could enhance their catalytic efficiency for applications in environmental remediation or chemical synthesis. |

| Hybrid Nanocomposites | The compound could be integrated with inorganic nanoparticles (e.g., gold, titanium dioxide) to create hybrid materials with synergistic properties, combining the processability of the organic molecule with the functionality of the inorganic component. |

While specific research on 4,4'-Diamino-1,1'-iminodianthraquinone in these areas is yet to be widely published, the broader class of polycyclic aromatic imines has been a subject of theoretical studies, indicating their potential in materials science. nih.gov The development of hybrid molecules, for instance, combining different functional moieties, has shown promise in creating materials with tailored properties, a strategy that could be applied to this compound. nih.gov

Challenges and Opportunities in Scalable Synthesis for Research-Grade Materials

The scalable synthesis of complex, multi-functionalized anthraquinone derivatives like 4,4'-Diamino-1,1'-iminodianthraquinone presents significant challenges. The synthesis of even simpler aminoanthraquinones often requires multi-step processes and harsh reaction conditions. nih.govmdpi.com

The production of the dianthraquinonyl precursor itself, such as 4,4'-diamino-1,1'-dianthraquinonyl-3,3'-disulfonic acid, often involves Ullmann coupling reactions, which can be difficult to control and scale up. researchgate.netgoogle.com These reactions may require specific catalysts, high temperatures, and can lead to the generation of significant waste, posing environmental concerns. researchgate.net

Key Synthetic Hurdles:

Precursor Availability: The synthesis relies on the availability of appropriately substituted 1-aminoanthraquinone (B167232) precursors. While scalable methods for some basic aminoanthraquinones are being developed, the synthesis of more complex starting materials remains a bottleneck. mdpi.comjournalajacr.com

Selectivity and Yield: Achieving high selectivity and yield in the coupling and imine formation steps can be challenging due to the potential for side reactions and the formation of impurities that are difficult to separate.

Purification: The purification of the final product to the high purity required for research-grade materials, especially for applications in electronics and nanomaterials, can be a complex and costly process.

Green Chemistry Approaches: Developing more environmentally friendly and scalable synthesis routes that avoid harsh reagents and minimize waste is a critical area of opportunity. Research into continuous-flow methods for the synthesis of anthraquinone derivatives offers a potential pathway towards more efficient and safer production. nih.govmdpi.com

Despite these challenges, the development of efficient and scalable synthetic methods for this and related compounds represents a significant opportunity for chemists to contribute to the advancement of materials science. researchgate.net

Interdisciplinary Research Synergies and Collaborative Initiatives

The exploration of 4,4'-Diamino-1,1'-iminodianthraquinone's full potential necessitates a highly interdisciplinary approach. Collaboration between synthetic chemists, materials scientists, physicists, and engineers will be crucial to bridge the gap between molecular design and functional application.

Potential Collaborative Areas:

| Discipline | Contribution |

| Synthetic Organic Chemistry | Development of efficient, scalable, and sustainable synthetic routes. |

| Materials Science & Engineering | Fabrication and characterization of thin films, nanoparticles, and hybrid devices. |

| Computational Chemistry | Theoretical modeling of electronic properties, intermolecular interactions, and reactivity to guide experimental work. nih.govnih.gov |

| Nanoscience and Nanotechnology | Integration of the compound into nanoscale systems and investigation of their unique properties. |

| Industrial Chemistry | Development of cost-effective production processes and exploration of commercial applications, for instance, in the battery industry. tradebrains.in |

Collaborative initiatives, such as those seen in the development of materials for electric vehicle batteries or organic electronics, can serve as a model for advancing research in this area. tradebrains.in Open data sharing and joint research projects between academic and industrial partners will be vital to accelerate progress.

Unexplored Academic Questions and Future Directions in Anthraquinone Chemistry

The study of 4,4'-Diamino-1,1'-iminodianthraquinone opens up numerous avenues for fundamental academic inquiry within the broader field of anthraquinone chemistry. The complexity of this molecule invites a deeper exploration of structure-property relationships.

Key Unanswered Questions:

Influence of the Imine Bridge: How does the imine linkage, compared to a direct bond or other linking groups, affect the electronic communication between the two anthraquinone units?

Tautomerism and Isomerism: What are the stable tautomeric and isomeric forms of the molecule, and how do they influence its properties?

Self-Assembly and Crystal Packing: How does the molecule self-assemble in the solid state, and how does this affect its bulk properties? Understanding intermolecular forces will be key. nih.gov

Photophysical and Electrochemical Behavior: A detailed investigation of its absorption, emission, and redox properties is needed to identify its potential in optoelectronic applications.

Reactivity and Derivatization: What are the most reactive sites on the molecule, and how can it be further functionalized to tune its properties for specific applications?